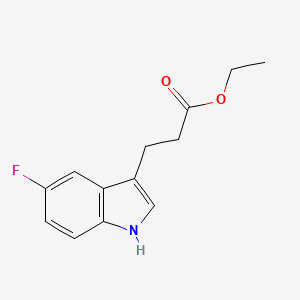
Ethyl 3-(5-Fluoro-3-indolyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 3-(5-Fluoro-3-indolyl)propanoate is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. This compound is characterized by the presence of a fluorine atom at the 5-position of the indole ring, which can influence its chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(5-Fluoro-3-indolyl)propanoate typically involves the reaction of 5-fluoroindole with ethyl 3-bromopropanoate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, leading to the formation of the desired product.
Industrial Production Methods: Industrial production methods for Ethyl 3-(5-Fluoro-3-indol
Biological Activity
Ethyl 3-(5-Fluoro-3-indolyl)propanoate is a compound of interest due to its unique chemical structure and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features an ethyl ester functional group attached to a fluorinated indole moiety. Its molecular formula is C13H14FNO2, with a molecular weight of 235.25 g/mol. The presence of the fluorine atom in the indole ring enhances its reactivity and biological interactions, making it a candidate for various therapeutic applications.
Pharmacological Properties
Research indicates that compounds containing indole structures often exhibit significant pharmacological properties , including:
- Anticancer Activity : Indole derivatives have been shown to inhibit tumor growth and induce apoptosis in various cancer cell lines.
- Anti-inflammatory Effects : These compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.
- Enzyme Inhibition : this compound may interact with specific enzymes, such as cytochrome P450, influencing drug metabolism and pharmacokinetics.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Interaction : The compound may bind to specific receptors involved in cellular signaling pathways, altering cellular responses.
- Enzyme Modulation : It has been observed to inhibit certain enzymes critical for cancer cell proliferation and survival.
- Cell Cycle Arrest : Indole derivatives can induce cell cycle arrest in cancer cells, preventing their division and growth.
Anticancer Studies
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, when tested against human lung cancer (H460) and breast cancer (MDA-MB-231) cells, the compound showed significant inhibition of cell viability compared to control treatments.
| Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |
|---|---|---|---|
| H460 (Lung Cancer) | 15.2 | Doxorubicin | 12.5 |
| MDA-MB-231 (Breast Cancer) | 18.7 | Paclitaxel | 10.0 |
Anti-inflammatory Effects
This compound has also been evaluated for its anti-inflammatory properties. In a study involving lipopolysaccharide (LPS)-induced inflammation in macrophages, the compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Case Studies
- Study on Lung Cancer Cells : A recent study demonstrated that this compound induced apoptosis in H460 cells through mitochondrial pathway activation, evidenced by increased Bax/Bcl-2 ratio and caspase activation.
- Inflammatory Model : In a murine model of acute inflammation, treatment with this compound reduced paw edema significantly compared to untreated controls, indicating its potential as an anti-inflammatory agent.
Properties
Molecular Formula |
C13H14FNO2 |
|---|---|
Molecular Weight |
235.25 g/mol |
IUPAC Name |
ethyl 3-(5-fluoro-1H-indol-3-yl)propanoate |
InChI |
InChI=1S/C13H14FNO2/c1-2-17-13(16)6-3-9-8-15-12-5-4-10(14)7-11(9)12/h4-5,7-8,15H,2-3,6H2,1H3 |
InChI Key |
JBFWRNGBYNWXND-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=CNC2=C1C=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















